Cimetidine Impurity 3

Impurity Profiling Structural Elucidation Analytical Method Validation

Generic impurity standard substitution risks false peak assignment and regulatory non-compliance under ICH Q3A/B. Cimetidine Impurity 3 (CAS 208447-53-4) is a fully characterized reference standard with a unique dimeric structure-methylene dithioether bridge with dual cyanoguanidine moieties-ensuring unequivocal HPLC identification. • Supplied with comprehensive COA (HPLC, MS, NMR spectra) for ICH Q2(R1) method validation • Structurally distinct from EP Impurities A, D, E, H - eliminates cross-identification errors • Essential for ANDA/DMF impurity profiling, batch release, and stability testing

Molecular Formula C11H20N8S2
Molecular Weight 328.46
CAS No. 208447-53-4
Cat. No. B601828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCimetidine Impurity 3
CAS208447-53-4
Molecular FormulaC11H20N8S2
Molecular Weight328.46
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cimetidine Impurity 3 (CAS 208447-53-4): Regulatory Reference Standard for Pharmaceutical Quality Control


Cimetidine Impurity 3 (CAS 208447-53-4, molecular formula C₁₁H₂₀N₈S₂, molecular weight 328.46 g/mol) is a fully characterized reference standard of the histamine H₂-receptor antagonist cimetidine [1]. The compound is chemically defined as 1,1′-((methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine) and is supplied with detailed characterization data compliant with regulatory guidelines . As a process-related impurity identified and isolated from crude cimetidine using normal-phase preparative HPLC, with subsequent structural elucidation by ¹H and ¹³C NMR and mass spectrometry, this compound serves as a critical analytical reference material for method development, method validation (AMV), and quality control (QC) applications in cimetidine drug substance and drug product testing [2]. The compound is intended exclusively for laboratory research and analytical purposes and is not for human use [3].

Procurement Rationale: Why Cimetidine Impurity 3 (CAS 208447-53-4) Cannot Be Substituted with Alternative Cimetidine Impurity Reference Standards


Generic substitution among cimetidine impurity reference standards is analytically unsound and regulatorily non-compliant due to fundamental differences in molecular structure and chromatographic behavior. Cimetidine Impurity 3 possesses a unique dimeric structure incorporating a methylene dithioether bridge and dual cyanoguanidine moieties, distinguishing it from all other EP and USP designated cimetidine impurities [1]. In contrast, Cimetidine EP Impurity A contains an isothiourea functional group, EP Impurity D lacks the cyano group (descyano impurity), EP Impurity E is the sulfoxide oxidation product, and EP Impurity H is the disulfane analog with an S–S bridge rather than the –S–CH₂–S– bridge of Impurity 3 [2]. These structural distinctions translate directly into unique HPLC retention characteristics, distinct mass spectrometric fragmentation patterns, and non-overlapping UV spectral properties [3]. Substituting one impurity standard for another introduces unverified and unvalidated chromatographic peak assignments, potentially leading to false positive/negative impurity identification and compromised batch release decisions under ICH Q3A/B guidelines. Procurement of the specific impurity standard corresponding to the exact synthetic route and degradation pathway under investigation is therefore a regulatory necessity, not a discretionary option.

Quantitative Differentiation Evidence: Cimetidine Impurity 3 (CAS 208447-53-4) Analytical Performance and Structural Specificity


Structural Elucidation via Comparative Spectroscopy: NMR and MS Characterization

The structural identity of Cimetidine Impurity 3 was unequivocally established through comprehensive spectroscopic analysis including ¹H NMR, ¹³C NMR, and mass spectrometry on material isolated from crude cimetidine via normal-phase preparative HPLC [1]. The compound was identified as 1,8-bis[(N′-cyano-N″-methyl)guanidino]-3,6-dithiaoctane (designated Compound VIII in the source publication), which corresponds to the 1,1′-((methylenebis(sulfanediyl))bis(ethane-2,1-diyl))bis(2-cyano-3-methylguanidine) structure of Cimetidine Impurity 3 [2]. The structure was verified by independent synthesis of the impurity and direct comparison of NMR spectra, mass spectra, and HPLC retention data between the isolated material and the synthesized authentic standard [3].

Impurity Profiling Structural Elucidation Analytical Method Validation

HPLC Retention Behavior and Peak Differentiation from Co-Eluting Impurities

Cimetidine Impurity 3 was detected as a minor impurity in cimetidine crude drug substance using ion-pair reversed-phase high-performance liquid chromatography (HPLC), with the compound eluting at a retention time distinct from the parent cimetidine peak and other known impurities [1]. The impurity was present at levels below 0.1% relative to the cimetidine active pharmaceutical ingredient, requiring isolation via normal-phase preparative HPLC for full characterization [2]. Sulfur-specific detection using liquid chromatography coupled to high-resolution inductively coupled plasma mass spectrometry (LC-ICP-MS) demonstrated that Cimetidine Impurity 3 contains sulfur, consistent with its dithioether bridge structure, and can be distinguished from non-sulfur-containing impurities using element-selective detection [3].

HPLC Method Development Chromatographic Resolution Impurity Profiling

Regulatory Classification and Pharmacopeial Nomenclature Distinction

Cimetidine Impurity 3 (CAS 208447-53-4) is recognized as a distinct impurity entity in the cimetidine impurity profile, though its formal pharmacopeial designation differs across compendia and vendor nomenclature systems [1]. This compound is sometimes referenced interchangeably with Cimetidine EP Impurity I or Cimetidine EP Impurity I Hydrochloride in certain vendor catalogs, creating potential confusion in procurement and regulatory submissions . The European Pharmacopoeia (EP) monograph for Cimetidine specifies limits for individual specified impurities (≤0.2%), unspecified impurities (≤0.10%), and total impurities (≤1.0%), with UV detection at 220 nm providing adequate sensitivity for impurity quantification . ICH Q3A/B guidelines mandate that any impurity present at levels exceeding the identification threshold (0.10% for a maximum daily dose >2 g/day as applicable to cimetidine) must be identified and qualified [2].

Regulatory Compliance Pharmacopeial Standards ANDA/DMF Submission

Source Differentiation: Synthetic Origin and Process Impurity Profile

Cimetidine Impurity 3 originates as a process-related impurity formed during the multi-step synthesis of cimetidine API, specifically arising from side reactions involving the thioether-containing intermediates [1]. The cimetidine synthetic pathway involves construction of the imidazole core from 2-chloroacetoacetic ester and formamide, followed by attachment of the cyanoguanidine-containing side chain [2]. Impurity 3, with its methylene-bridged dithioether structure, represents a dimerization byproduct that can form when thiol-containing intermediates undergo unintended cross-coupling reactions. This contrasts with Cimetidine EP Impurity E (cimetidine sulfoxide), which is an oxidation degradation product rather than a process impurity, and Cimetidine EP Impurity F (cimetidine bis impurity), which represents a different dimerization pathway [3].

Process Chemistry Synthetic Route Analysis Impurity Source Attribution

Validated Application Scenarios for Cimetidine Impurity 3 (CAS 208447-53-4) Reference Standard


Analytical Method Development and Validation (AMV) for Cimetidine Drug Substance

Cimetidine Impurity 3 serves as a critical reference standard for developing and validating HPLC methods for impurity profiling of cimetidine active pharmaceutical ingredient (API). The compound, detected at levels below 0.1% in crude cimetidine and isolated via normal-phase preparative HPLC, enables accurate peak identification and system suitability testing in ion-pair reversed-phase HPLC methods [1]. Its unique structural features—the methylene dithioether bridge and dual cyanoguanidine moieties—produce distinct chromatographic retention and mass spectrometric fragmentation patterns that prevent misidentification with other EP impurities such as Impurity H (disulfane analog) or Impurity F (bis impurity). Method validation parameters including specificity, linearity, accuracy, precision, and limit of quantitation (LOQ) require the authentic Impurity 3 standard for ICH Q2(R1) compliant method qualification.

Quality Control (QC) Batch Release Testing and Stability Studies

In routine QC operations, Cimetidine Impurity 3 reference standard is essential for accurate quantification of this specific process impurity in cimetidine API and finished drug product batches. The compound is monitored under the specified impurity limits established in the EP and USP monographs for cimetidine, with individual specified impurities limited to ≤0.2% and total impurities ≤1.0% . Sulfur-specific detection using LC-ICP-MS provides an orthogonal confirmation method for Impurity 3 due to its two sulfur atoms, enabling discrimination from non-sulfur-containing cimetidine impurities [2]. For stability studies, while Impurity 3 is primarily a process impurity rather than a degradation product, its levels must be monitored in stability batches to confirm that manufacturing process changes do not inadvertently elevate this impurity over the product shelf life.

Regulatory Submission Support for ANDA and DMF Filings

For generic drug manufacturers preparing Abbreviated New Drug Applications (ANDAs) or Drug Master Files (DMFs) for cimetidine products, Cimetidine Impurity 3 reference standard provides the authenticated material necessary for demonstrating analytical control of the impurity profile [3]. The fully characterized standard, supplied with comprehensive Certificate of Analysis (COA) including HPLC, MS, and NMR spectral data, meets regulatory expectations for impurity identification and qualification under ICH Q3A/B guidelines. The independent synthesis and spectroscopic verification of Impurity 3 structure, as documented in peer-reviewed literature, supports the scientific validity of the analytical methods used for batch release and stability testing. Use of the authentic Impurity 3 standard ensures that chromatographic peak assignments in the ANDA submission are unequivocally correct, reducing the risk of regulatory deficiency letters related to impurity characterization.

Process Development and Synthetic Route Optimization

During process chemistry optimization of cimetidine API manufacturing, Cimetidine Impurity 3 reference standard enables quantitative tracking of this dimeric process impurity across different synthetic conditions. The compound forms via dimerization of thiol-containing intermediates during the cimetidine synthesis pathway that constructs the imidazole ring from 2-chloroacetoacetic ester and formamide [4]. By using the authentic Impurity 3 standard as a quantitative marker, process chemists can evaluate how variations in reaction parameters—temperature, reagent stoichiometry, pH, and reaction time—affect the formation of this specific impurity. Optimization efforts can target reducing Impurity 3 levels below the 0.10% identification threshold, thereby simplifying the regulatory impurity qualification burden and improving overall API purity profile.

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